molecular formula C6H2N4 B12105804 3,6-Pyridazinedicarbonitrile

3,6-Pyridazinedicarbonitrile

Cat. No.: B12105804
M. Wt: 130.11 g/mol
InChI Key: TWVXZCVMVUJDBK-UHFFFAOYSA-N
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Description

3,6-Pyridazinedicarbonitrile is a solid compound with the chemical formula C6H2N4. It belongs to the class of pyridazine derivatives and contains two cyano groups (-CN) attached to the pyridazine ring. This compound is known for its high thermal stability and is typically found as colorless crystals at room temperature .

Preparation Methods

3,6-Pyridazinedicarbonitrile is generally synthesized through organic synthesis methods. One common synthetic route involves the reaction of 3,6-dicarbomethoxypyridazine with phosphorus oxychloride (POCl3) in dimethylformamide (DMF). The reaction mixture is stirred at ambient temperature, followed by the addition of water and extraction with chloroform. The resulting product is then recrystallized to obtain pure this compound .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions and equipment to ensure high yield and purity.

Chemical Reactions Analysis

3,6-Pyridazinedicarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano groups into other functional groups such as amines.

    Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,6-Pyridazinedicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with proteins and enzymes, leading to modifications that alter their function. The exact molecular targets and pathways depend on the specific application and the derivatives used .

Comparison with Similar Compounds

3,6-Pyridazinedicarbonitrile can be compared with other pyridazine derivatives such as:

The uniqueness of this compound lies in its cyano groups, which provide specific reactivity and versatility in various chemical reactions and applications.

Properties

Molecular Formula

C6H2N4

Molecular Weight

130.11 g/mol

IUPAC Name

pyridazine-3,6-dicarbonitrile

InChI

InChI=1S/C6H2N4/c7-3-5-1-2-6(4-8)10-9-5/h1-2H

InChI Key

TWVXZCVMVUJDBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1C#N)C#N

Origin of Product

United States

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